MFCD05703525
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Overview
Description
MFCD05703525 is a complex organic compound with a molecular formula of C19H26N6O5. This compound is known for its unique structure, which includes a purine base, a hydroxyphenoxypropyl group, and an aminoethylamino group. It is often used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of MFCD05703525 typically involves multiple steps. One common method includes the following steps:
Formation of the purine base: The purine base is synthesized through a series of reactions involving formamide and other reagents.
Attachment of the hydroxyphenoxypropyl group: This step involves the reaction of the purine base with 3-(3-methylphenoxy)propyl bromide under basic conditions.
Introduction of the aminoethylamino group: The final step involves the reaction of the intermediate product with 2-aminoethylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
MFCD05703525 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aminoethylamino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
MFCD05703525 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of MFCD05703525 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
MFCD05703525 can be compared with similar compounds such as:
8-[(2-aminoethyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a methoxy group instead of a methyl group, which may affect its chemical properties and biological activities.
8-[(2-aminoethyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: The presence of a methoxy group and a different substitution pattern on the purine base can lead to variations in reactivity and applications.
Properties
IUPAC Name |
8-(2-aminoethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O4/c1-12-5-4-6-14(9-12)29-11-13(26)10-25-15-16(22-18(25)21-8-7-20)23(2)19(28)24(3)17(15)27/h4-6,9,13,26H,7-8,10-11,20H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJZEGXRVHBZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCN)N(C(=O)N(C3=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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